3-Amino-1-(4-tert-butylphenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

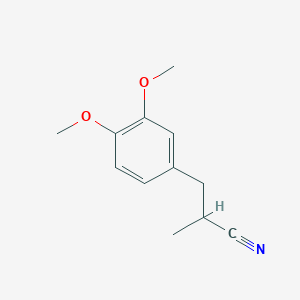

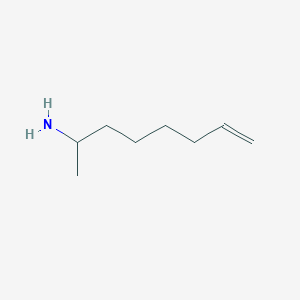

3-Amino-1-(4-tert-butylphenyl)propan-1-ol is a chemical compound with the CAS Number: 1082392-21-9 . It has a molecular weight of 207.32 and its IUPAC name is 3-amino-1-(4-tert-butylphenyl)-1-propanol . It is a solid substance .

Molecular Structure Analysis

The InChI code for 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is 1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Enzymatic Resolution and Asymmetric Synthesis

3-Amino-1-(4-tert-butylphenyl)propan-1-ol has been utilized in enzymatic resolution processes. For instance, its derivatives have been involved in lipase-catalyzed resolution for the asymmetric synthesis of compounds like (S)-dapoxetine. This process typically involves the use of Candida antarctica lipase A (CAL-A) and has shown efficiency in obtaining valuable intermediates for pharmaceutical production (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial Agent Synthesis

Another significant application is in the synthesis of potential antimicrobial agents. Research indicates that compounds derived from 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, upon undergoing specific reactions, have been characterized and tested for their antimicrobial properties (Doraswamy & Ramana, 2013).

Development of Chiral Ligands

This compound has also been instrumental in the development of new chiral ligands. For instance, a specific derivative was created for the asymmetric alkynylation of chloral, leading to high yields of chiral adducts. These adducts are crucial in synthesizing pharmaceutical intermediates with significant enantiomeric excess (Jiang & Si, 2004).

Cardioselective Beta-Blockers

Research has also explored the synthesis of cardioselective beta-blockers using derivatives of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. These compounds have shown more potency than traditional beta-blockers in some cases, and their detailed structure-activity relationships have been a subject of study (Large & Smith, 1982).

Polyamine Synthesis

There is also evidence of its use in synthesizing polyamines through enzymatic processes. The method involves forming a self-assembling amino aldehyde from the corresponding amino alcohol, with applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Corrosion Inhibition

Additionally, tertiary amines synthesized from 1,3-di-amino-propan-2-ol, closely related to 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, have been studied for their performance in inhibiting carbon steel corrosion, showcasing their industrial application potential (Gao, Liang, & Wang, 2007).

Propriétés

IUPAC Name |

3-amino-1-(4-tert-butylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLRSHGKMGRZFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-tert-butylphenyl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)